molecular formula C7H11N3 B068942 6-(2-Aminoethyl)pyridin-2-amine CAS No. 188748-16-5

6-(2-Aminoethyl)pyridin-2-amine

Cat. No. B068942
M. Wt: 137.18 g/mol
InChI Key: GQWRLOZPYJYOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(2-Aminoethyl)pyridin-2-amine” is an organic compound that is widely used in many scientific research applications. It is a derivative of pyridine, an aromatic heterocyclic organic compound. It is also known by other names such as 2-pyridineethanamine, 6-amino- , 2-pyridin-2-ylethanamine , and others .


Synthesis Analysis

The synthesis of “6-(2-Aminoethyl)pyridin-2-amine” involves several steps. A new tripodal receptor 6,6-diaminomethyl-tris-(pyridin-2-ylmethyl)amine was designed, synthesized, and characterized by 1H NMR, 13C NMR, and IR analysis . The synthesis process involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “6-(2-Aminoethyl)pyridin-2-amine” can be analyzed using various spectroscopic techniques. The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .


Chemical Reactions Analysis

Amines, including “6-(2-Aminoethyl)pyridin-2-amine”, are good nucleophiles in S N 2 reactions. As a result, the simplest method of alkylamine synthesis is by S N 2 alkylation of ammonia or an alkylamine with an alkyl halide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2-Aminoethyl)pyridin-2-amine” include a refractive index of n20/D 1.536 (lit.), a boiling point of 92-93 °C/12 mmHg (lit.), and a density of 1.021 g/mL at 25 °C (lit.) . The lower aliphatic amines are gaseous in nature with a fishy smell. Primary amines with three or four carbon atoms are liquids at room temperature whereas higher ones are solids .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

properties

IUPAC Name

6-(2-aminoethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWRLOZPYJYOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminoethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.